molecular formula C16H12ClN3O2 B2935965 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide CAS No. 955314-31-5

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Cat. No.: B2935965
CAS No.: 955314-31-5
M. Wt: 313.74
InChI Key: ZTJHCFYPEPKFJN-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core with a chloro group at the 6-position, a hydroxy group at the 4-position, and a carboxamide group at the 3-position, which is further substituted with a pyridin-3-ylmethyl group.

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste and byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed to introduce various substituents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its structural features make it a versatile building block for the development of new chemical entities.

Biology: In biological research, 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide can be employed as a probe to study biological processes. Its ability to interact with various biomolecules makes it a valuable tool in understanding cellular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to known bioactive compounds suggests that it may exhibit pharmacological activity, making it a candidate for further drug discovery and development.

Industry: In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

  • 2,4-Dichloro-N-(pyridin-3-ylmethyl)benzamide

  • 3-Chloro-N-(pyridin-3-ylmethyl)benzamide

Uniqueness: 6-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is unique due to its quinoline core, which provides distinct chemical and biological properties compared to benzamide-based compounds

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Properties

IUPAC Name

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-3-4-14-12(6-11)15(21)13(9-19-14)16(22)20-8-10-2-1-5-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHCFYPEPKFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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